N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
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Overview
Description
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE: is a complex organic compound that features a benzofuran moiety attached to a cyclohexene ring via a hydroxypropyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Hydroxypropyl Linker Addition: The benzofuran derivative is then reacted with an epoxide to introduce the hydroxypropyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Cyclohexene Carboxamide Formation: The final step involves the coupling of the hydroxypropyl benzofuran with cyclohex-3-enecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxypropyl linker can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to form a hydroxyl group.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide
- N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide
Uniqueness
- Structural Features : The presence of the hydroxypropyl linker and the specific positioning of the benzofuran moiety make N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE unique compared to its analogs.
- Biological Activity : The unique structure may confer distinct biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-15(17-12-14-8-4-5-9-16(14)22-17)10-11-19-18(21)13-6-2-1-3-7-13/h1-2,4-5,8-9,12-13,15,20H,3,6-7,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJICBVBDWGOFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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